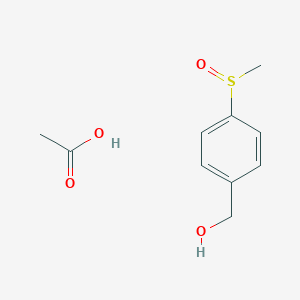
Acetic acid;(4-methylsulfinylphenyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid;(4-methylsulfinylphenyl)methanol is a compound that combines the properties of acetic acid and (4-methylsulfinylphenyl)methanol Acetic acid is a simple carboxylic acid with a pungent odor and is widely used in the chemical industry (4-methylsulfinylphenyl)methanol is an organic compound with a phenyl group substituted with a methylsulfinyl group and a hydroxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;(4-methylsulfinylphenyl)methanol can be achieved through several methods. One common approach involves the reaction of (4-methylsulfinylphenyl)methanol with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of acetic acid involves the carbonylation of methanol. This process uses methanol and carbon monoxide in the presence of a rhodium-based catalyst at high temperatures and pressures to produce acetic acid with high selectivity . The production of (4-methylsulfinylphenyl)methanol can be achieved through the oxidation of (4-methylsulfanylphenyl)methanol using oxidizing agents such as hydrogen peroxide or sodium periodate .
Chemical Reactions Analysis
Types of Reactions
Acetic acid;(4-methylsulfinylphenyl)methanol undergoes various chemical reactions, including:
Oxidation: The methylsulfinyl group can be further oxidized to a sulfone group using strong oxidizing agents.
Reduction: The compound can be reduced to (4-methylsulfanylphenyl)methanol using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxymethyl group can undergo nucleophilic substitution reactions with halides or other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, sodium periodate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: (4-methylsulfonylphenyl)methanol.
Reduction: (4-methylsulfanylphenyl)methanol.
Substitution: Various substituted phenylmethanols depending on the nucleophile used.
Scientific Research Applications
Acetic acid;(4-methylsulfinylphenyl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Industry: Used in the production of pharmaceuticals, agrochemicals, and dyes.
Mechanism of Action
The mechanism of action of acetic acid;(4-methylsulfinylphenyl)methanol involves its interaction with various molecular targets. The compound can act as an antioxidant by scavenging free radicals and reducing oxidative stress. It may also inhibit specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
Similar Compounds
Phenylacetic acid: Similar structure but lacks the methylsulfinyl and hydroxymethyl groups.
(4-methylsulfonyl)phenylacetic acid: Contains a sulfonyl group instead of a sulfinyl group.
(4-methylsulfanyl)phenylmethanol: Contains a sulfanyl group instead of a sulfinyl group.
Uniqueness
Acetic acid;(4-methylsulfinylphenyl)methanol is unique due to the presence of both acetic acid and (4-methylsulfinylphenyl)methanol moieties.
Properties
CAS No. |
112460-39-6 |
|---|---|
Molecular Formula |
C10H14O4S |
Molecular Weight |
230.28 g/mol |
IUPAC Name |
acetic acid;(4-methylsulfinylphenyl)methanol |
InChI |
InChI=1S/C8H10O2S.C2H4O2/c1-11(10)8-4-2-7(6-9)3-5-8;1-2(3)4/h2-5,9H,6H2,1H3;1H3,(H,3,4) |
InChI Key |
WAWMSAVFCYMNOI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.CS(=O)C1=CC=C(C=C1)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















